Cas no 23894-40-8 (2-methyl-6-(pyrrolidin-2-yl)pyridine)
2-methyl-6-(pyrrolidin-2-yl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-6-(2-pyrrolidinyl)Pyridine
- 2-methyl-6-pyrrolidin-2-ylpyridine
- N11020
- SCHEMBL3329158
- 23894-40-8
- MFCD07374372
- FT-0732064
- 2-methyl-6-pyrrolidin-2-yl-pyridine
- EN300-110407
- Z1198172911
- AKOS006285598
- CS-0308171
- 2-methyl-6-(pyrrolidin-2-yl)pyridine
- AB39301
- CHEMBL4534139
- CCG-209866
- DA-25827
-
- Inchi: 1S/C10H14N2/c1-8-4-2-5-10(12-8)9-6-3-7-11-9/h2,4-5,9,11H,3,6-7H2,1H3
- InChI Key: PSIDVXGUGGWTKZ-UHFFFAOYSA-N
- SMILES: N1CCCC1C1C=CC=C(C)N=1
Computed Properties
- Exact Mass: 162.115698455g/mol
- Monoisotopic Mass: 162.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 24.9Ų
2-methyl-6-(pyrrolidin-2-yl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M396325-10mg |
2-methyl-6-(pyrrolidin-2-yl)pyridine |
23894-40-8 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M396325-50mg |
2-methyl-6-(pyrrolidin-2-yl)pyridine |
23894-40-8 | 50mg |
$ 185.00 | 2022-06-03 | ||
| TRC | M396325-100mg |
2-methyl-6-(pyrrolidin-2-yl)pyridine |
23894-40-8 | 100mg |
$ 275.00 | 2022-06-03 | ||
| Chemenu | CM412112-1g |
2-METHYL-6-PYRROLIDIN-2-YL-PYRIDINE |
23894-40-8 | 95%+ | 1g |
$620 | 2024-07-28 | |
| Enamine | EN300-110407-0.05g |
2-methyl-6-(pyrrolidin-2-yl)pyridine |
23894-40-8 | 94% | 0.05g |
$174.0 | 2023-10-27 | |
| Enamine | EN300-110407-0.1g |
2-methyl-6-(pyrrolidin-2-yl)pyridine |
23894-40-8 | 94% | 0.1g |
$257.0 | 2023-10-27 | |
| Enamine | EN300-110407-0.25g |
2-methyl-6-(pyrrolidin-2-yl)pyridine |
23894-40-8 | 94% | 0.25g |
$367.0 | 2023-10-27 | |
| Enamine | EN300-110407-0.5g |
2-methyl-6-(pyrrolidin-2-yl)pyridine |
23894-40-8 | 94% | 0.5g |
$579.0 | 2023-10-27 | |
| Enamine | EN300-110407-1.0g |
2-methyl-6-(pyrrolidin-2-yl)pyridine |
23894-40-8 | 94% | 1.0g |
$743.0 | 2023-07-06 | |
| Enamine | EN300-110407-2.5g |
2-methyl-6-(pyrrolidin-2-yl)pyridine |
23894-40-8 | 94% | 2.5g |
$1454.0 | 2023-10-27 |
2-methyl-6-(pyrrolidin-2-yl)pyridine Suppliers
2-methyl-6-(pyrrolidin-2-yl)pyridine Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 2-methyl-6-(pyrrolidin-2-yl)pyridine
Recent Advances in the Study of 2-methyl-6-(pyrrolidin-2-yl)pyridine (CAS: 23894-40-8) in Chemical Biology and Pharmaceutical Research
The compound 2-methyl-6-(pyrrolidin-2-yl)pyridine (CAS: 23894-40-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic scaffold, featuring a pyridine ring fused with a pyrrolidine moiety, exhibits versatile binding capabilities, making it a promising candidate for drug discovery and development. Recent studies have explored its role as a ligand for various biological targets, including enzymes and receptors, highlighting its potential in modulating key biochemical pathways.
One of the most notable advancements in the study of 2-methyl-6-(pyrrolidin-2-yl)pyridine is its application in the design of novel kinase inhibitors. Kinases play a critical role in cellular signaling and are often implicated in diseases such as cancer and inflammatory disorders. Researchers have synthesized and evaluated derivatives of this compound, demonstrating its ability to selectively inhibit specific kinase isoforms. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* reported that certain analogs of 2-methyl-6-(pyrrolidin-2-yl)pyridine exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs), with IC50 values in the nanomolar range. These findings suggest its potential as a lead compound for anticancer therapies.
In addition to its kinase inhibitory properties, 2-methyl-6-(pyrrolidin-2-yl)pyridine has also been investigated for its role in modulating neurotransmitter systems. Recent research has shown that this compound can interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in neurological and psychiatric disorders. A 2022 study in *ACS Chemical Neuroscience* revealed that derivatives of this scaffold could act as partial agonists or allosteric modulators of α7 nAChRs, offering a potential avenue for treating conditions such as schizophrenia and Alzheimer's disease. The study emphasized the compound's ability to cross the blood-brain barrier, a critical factor for central nervous system (CNS) drug development.
The synthesis and optimization of 2-methyl-6-(pyrrolidin-2-yl)pyridine derivatives have also been a focus of recent research. Advances in synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and enantioselective synthesis, have enabled the efficient production of structurally diverse analogs. For example, a 2023 paper in *Organic Letters* described a novel palladium-catalyzed approach to access chiral variants of the compound, which could enhance its selectivity and efficacy as a therapeutic agent. These synthetic innovations are expected to accelerate the discovery of new drug candidates based on this scaffold.
Despite these promising developments, challenges remain in the clinical translation of 2-methyl-6-(pyrrolidin-2-yl)pyridine-based therapeutics. Issues such as metabolic stability, toxicity, and pharmacokinetic properties need to be addressed through further preclinical studies. However, the growing body of research underscores the compound's potential as a versatile tool in chemical biology and a valuable asset in the pharmaceutical pipeline. Future studies are likely to explore its applications in other therapeutic areas, such as infectious diseases and metabolic disorders, further expanding its impact on drug discovery.
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